2-Aminocyclopropane-1-carboxylic acid

Description

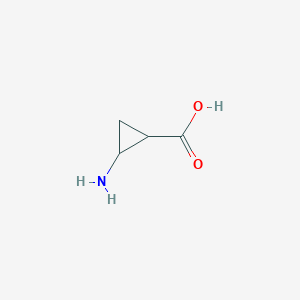

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKAUBTWBDZARW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 2-Aminocyclopropane-1-carboxylic Acid from Methionine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic pathway of 2-aminocyclopropane-1-carboxylic acid (ACC) from methionine, a pivotal process in plant physiology and a potential target for therapeutic intervention. We will delve into the core enzymatic reactions, the intricate regulatory mechanisms, and the structural biology of the key enzymes involved. This document is designed to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development, offering both foundational knowledge and practical insights into the experimental methodologies used to study this critical pathway.

Introduction: The Significance of 2-Aminocyclopropane-1-carboxylic Acid

2-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene.[1][2][3] Ethylene is a gaseous phytohormone that regulates a wide array of developmental processes and stress responses in plants, including fruit ripening, senescence, abscission, and defense against pathogens.[4][5][6][7] The biosynthesis of ethylene is tightly controlled, with the conversion of S-adenosylmethionine (SAM) to ACC, catalyzed by ACC synthase (ACS), being the rate-limiting step in most tissues.[1][4][5][8] Consequently, understanding the biosynthesis of ACC is paramount to comprehending and manipulating ethylene-dependent physiological phenomena. Beyond its role in plants, the enzymes involved in this pathway present potential targets for the development of novel agrochemicals and pharmaceuticals.

The Core Biosynthetic Pathway: From Methionine to ACC

The conversion of methionine to ACC is a two-step enzymatic process that is part of a larger metabolic cycle known as the Yang cycle, which regenerates the methionine precursor.[9][10][11]

Step 1: Synthesis of S-adenosylmethionine (SAM)

The journey begins with the activation of the amino acid methionine.

-

Enzyme: S-adenosylmethionine synthetase (SAM synthetase) or Methionine adenosyltransferase (MAT).[8][12]

-

Reaction: This enzyme catalyzes the transfer of the adenosyl group from an ATP molecule to the sulfur atom of methionine, forming S-adenosylmethionine (SAM).[12][13][14] This reaction is unique in that all three phosphate groups of ATP are cleaved off.[15]

-

Significance: SAM is a crucial molecule in cellular metabolism, serving as the primary methyl group donor in numerous transmethylation reactions and as a precursor for the biosynthesis of polyamines and biotin.[12][16][17] Its production is a key regulatory point for various metabolic pathways.

Step 2: The Rate-Limiting Conversion to ACC

This is the committed and often rate-limiting step in ethylene biosynthesis.[1][5][8]

-

Enzyme: 1-Aminocyclopropane-1-carboxylate synthase (ACC synthase or ACS).[18]

-

Reaction: ACC synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes an unusual α,γ-elimination reaction of SAM to form ACC and 5'-methylthioadenosine (MTA).[4][5][18][19]

-

Cofactor: Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for ACC synthase activity.[1][5][19] It forms a Schiff base with a conserved lysine residue in the enzyme's active site, which is crucial for the catalytic mechanism.[20][21]

The MTA produced in this reaction is not wasted; it is recycled back to methionine via the Yang cycle, ensuring a continuous supply of the precursor for ethylene biosynthesis.[9][10][22]

Visualization of the Biosynthetic Pathway

To illustrate the biochemical transformations, the following diagram outlines the core pathway from methionine to ACC.

Sources

- 1. ACC Synthase [biology.kenyon.edu]

- 2. Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. maxapress.com [maxapress.com]

- 6. Regulation of the turnover of ACC synthases by phytohormones and heterodimerization in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissertation or Thesis | Regulation of ethylene biosynthesis via ACC synthase protein stability | ID: 9019s3830 | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]

- 16. SAM levels, gene expression of SAM synthetase, methionine synthase and ACC oxidase, and ethylene emission from N. suaveolens flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 19. Reprint of: 1-Aminocyclopropanecarboxylate Synthase, a Key Enzyme in Ethylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Pivotal Identification of 1-Aminocyclopropane-1-carboxylic Acid (ACC) as the Penultimate Precursor of Ethylene: A Technical Guide

Abstract: The discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as the direct precursor to the plant hormone ethylene stands as a landmark achievement in plant biology. This technical guide provides an in-depth exploration of this discovery, detailing the scientific context, the key experimental evidence, and the biochemical pathways that were subsequently elucidated. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the ethylene biosynthesis pathway, from its historical elucidation to the practical methodologies for its study. This guide emphasizes the causality behind experimental design and provides detailed protocols for the key assays that were instrumental in this scientific breakthrough.

Introduction: The Quest for the Ethylene Precursor

For decades, the identity of the immediate precursor to ethylene, a simple gaseous phytohormone that regulates a vast array of developmental processes and stress responses in plants, remained an enigma.[1][2][3] Early research in the 1960s established that the amino acid methionine was a metabolic precursor to ethylene.[4] However, the intermediate steps in this conversion were unknown. The scientific community widely recognized that the conversion of this precursor to ethylene was oxygen-dependent and that its production was the rate-limiting step in ethylene biosynthesis, particularly during processes like fruit ripening and senescence.[5][6][7] The search for this elusive intermediate was a critical step in understanding and potentially manipulating these agronomically important processes.

The Breakthrough: Identification of ACC

The pivotal discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor of ethylene was reported in 1979 by Adams and Yang.[6] Their elegant series of experiments with apple (Malus domestica) tissue provided irrefutable evidence for the role of ACC. A key observation was that when apple tissue was fed with radiolabeled L-[U-¹⁴C]methionine and incubated in an anaerobic (nitrogen) atmosphere, ethylene production was inhibited, and a novel radiolabeled compound accumulated.[6] Upon reintroduction of air (oxygen), this accumulated compound was efficiently converted to ¹⁴C-ethylene. This demonstrated the existence of an intermediate that required oxygen for its conversion to ethylene.

-

Efficient Conversion: Exogenously applied, radiolabeled ACC was efficiently converted to ethylene by apple tissue in the presence of air.[6]

-

Competitive Inhibition: The conversion of labeled methionine to ethylene was significantly reduced in the presence of unlabeled ACC, indicating that ACC is a downstream intermediate. Conversely, the conversion of labeled ACC to ethylene was not significantly affected by the presence of unlabeled methionine.[6]

-

Inhibitor Studies: The conversion of methionine to ACC was inhibited by aminoethoxyvinylglycine (AVG), a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. However, AVG did not inhibit the conversion of ACC to ethylene, placing the PLP-dependent step before the formation of ACC.[6]

These findings led to the establishment of the following linear pathway for ethylene biosynthesis:

Methionine → S-adenosylmethionine (SAM) → 1-Aminocyclopropane-1-carboxylic acid (ACC) → Ethylene [6]

The Ethylene Biosynthesis Pathway: A Detailed Look

The discovery of ACC paved the way for the characterization of the two key enzymes that govern the final steps of ethylene production: ACC synthase (ACS) and ACC oxidase (ACO).[5][9]

S-adenosylmethionine (SAM) to ACC: The Role of ACC Synthase (ACS)

The conversion of SAM to ACC is catalyzed by ACC synthase (ACS) , a cytosolic enzyme that requires pyridoxal-5'-phosphate (PLP) as a cofactor.[5][8] This reaction is generally considered the rate-limiting step in ethylene biosynthesis.[5][7] The activity of ACS is tightly regulated at both the transcriptional and post-translational levels, allowing for precise control over ethylene production in response to developmental and environmental cues.[7][10]

The reaction mechanism involves a γ-elimination of the methylthioadenosine group from SAM, followed by a cyclization to form ACC.

ACC to Ethylene: The Role of ACC Oxidase (ACO)

The final step in ethylene biosynthesis, the oxidation of ACC to ethylene, is catalyzed by ACC oxidase (ACO) , formerly known as the ethylene-forming enzyme (EFE).[5][11] This reaction is oxygen-dependent and also requires Fe(II) and ascorbate as cofactors, with CO₂ acting as an activator.[11][12] The products of this reaction are ethylene, carbon dioxide, and cyanide.[13] The cyanide is detoxified in the plant cell.[13]

The stereochemistry of the ACC oxidase reaction has been studied in detail, revealing a complex mechanism.[14][15]

Core Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments that were central to the discovery and characterization of ACC as an ethylene precursor. These protocols are based on the principles employed in the original research, adapted for modern laboratory settings.

Protocol 1: Radiolabeling and Identification of ACC from Plant Tissue

This protocol outlines the fundamental experiment to demonstrate the accumulation of a radiolabeled intermediate from methionine under anaerobic conditions.

Objective: To identify the accumulation of ¹⁴C-ACC from L-[U-¹⁴C]methionine in plant tissue under a nitrogen atmosphere.

Materials:

-

Plant tissue (e.g., apple plugs, etiolated pea seedlings)

-

L-[U-¹⁴C]methionine

-

Incubation vials with septa

-

Nitrogen gas source

-

Air supply

-

Scintillation counter and vials

-

Ethanol (80%)

-

Chromatography paper

-

Electrophoresis equipment

-

ACC standard

-

Ninhydrin spray reagent

Methodology:

-

Tissue Preparation: Excise uniform plugs of plant tissue (e.g., from an apple) or use segments of etiolated seedlings.

-

Radiolabeling: Infiltrate the tissue with a solution of L-[U-¹⁴C]methionine.

-

Anaerobic Incubation: Place the radiolabeled tissue in sealed vials and flush thoroughly with nitrogen gas. Incubate for a defined period (e.g., 6 hours).

-

Aerobic Incubation (Control): In a parallel set of vials, incubate the radiolabeled tissue in air.

-

Ethylene Measurement: At the end of the incubation period, withdraw a headspace gas sample from each vial with a syringe and inject it into a gas chromatograph to measure ¹⁴C-ethylene production.

-

Extraction of Metabolites: Homogenize the plant tissue in 80% ethanol to extract soluble metabolites.

-

Chromatographic and Electrophoretic Analysis:

-

Spot the ethanolic extract onto chromatography paper alongside a known ACC standard.

-

Develop the chromatogram using an appropriate solvent system.

-

Perform paper electrophoresis on a separate sample of the extract.

-

-

Identification of ACC:

-

Visualize the ACC standard on the chromatogram and electrophoretogram using ninhydrin spray.

-

Cut the chromatogram and electrophoretogram into segments and determine the radioactivity in each segment using a scintillation counter.

-

The radioactive peak that co-migrates with the ACC standard is identified as ¹⁴C-ACC.

-

Expected Outcome: A significant accumulation of ¹⁴C-ACC will be observed in the tissue incubated under nitrogen, with a corresponding decrease in ¹⁴C-ethylene production compared to the air-incubated control.

Protocol 2: In Vitro Assay of ACC Synthase (ACS) Activity

This protocol describes a method to measure the enzymatic activity of ACC synthase by quantifying the amount of ACC produced from its substrate, SAM.

Objective: To determine the activity of ACC synthase in a plant protein extract.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal phosphate and 10 mM dithiothreitol)

-

S-adenosylmethionine (SAM)

-

ACC assay reagents (as described by Lizada and Yang, 1979, which involves the chemical conversion of ACC to ethylene for quantification)

-

Gas chromatograph

Methodology:

-

Protein Extraction: Homogenize the plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to obtain a crude protein extract (supernatant).

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the protein extract and SAM in the extraction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

-

ACC Quantification:

-

Terminate the enzyme reaction.

-

Quantify the ACC produced using a chemical assay that converts ACC to ethylene, which is then measured by gas chromatography.

-

-

Calculation of Activity: Express the enzyme activity as the amount of ACC produced per unit of protein per unit of time (e.g., nmol ACC mg⁻¹ protein h⁻¹).

Protocol 3: In Vitro Assay of ACC Oxidase (ACO) Activity

This protocol details a method for measuring the activity of ACC oxidase by quantifying the ethylene produced from its substrate, ACC.

Objective: To determine the activity of ACC oxidase in a plant protein extract.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM MOPS buffer, pH 7.2, containing 10% glycerol and 30 mM sodium ascorbate)

-

ACC solution

-

Reaction vials with septa

-

FeSO₄ solution

-

NaHCO₃ solution

-

Gas chromatograph

Methodology:

-

Protein Extraction: Homogenize the plant tissue in ice-cold extraction buffer. Centrifuge to obtain a crude protein extract.

-

Enzyme Reaction:

-

In a sealed vial, combine the protein extract, ACC, FeSO₄, and NaHCO₃ in the extraction buffer.

-

Incubate at an optimal temperature (e.g., 30°C) with shaking.

-

-

Ethylene Quantification:

-

After the incubation period, withdraw a headspace gas sample with a syringe.

-

Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) to measure the amount of ethylene produced.

-

-

Calculation of Activity: Express the enzyme activity as the amount of ethylene produced per unit of protein per unit of time (e.g., nL ethylene mg⁻¹ protein h⁻¹).[16]

Data Presentation and Visualization

Table 1: Summary of Key Enzyme Properties

| Enzyme | Substrate | Product(s) | Cofactor(s)/Activator(s) | Cellular Location | Rate-Limiting Step |

| ACC Synthase (ACS) | S-adenosylmethionine (SAM) | 1-aminocyclopropane-1-carboxylic acid (ACC), 5'-methylthioadenosine (MTA) | Pyridoxal-5'-phosphate (PLP) | Cytosol | Yes |

| ACC Oxidase (ACO) | 1-aminocyclopropane-1-carboxylic acid (ACC) | Ethylene, CO₂, Cyanide | O₂, Fe(II), Ascorbate, CO₂ | Cytosol/Membrane-associated | Under certain conditions |

Diagrams:

Caption: The core ethylene biosynthesis pathway from methionine.

Caption: Experimental workflow for the identification of ACC.

Conclusion and Future Perspectives

The discovery of ACC as the immediate precursor to ethylene was a watershed moment in plant science. It not only elucidated a fundamental biochemical pathway but also provided the molecular targets—ACC synthase and ACC oxidase—for the genetic and chemical manipulation of ethylene production. This has had profound implications for agriculture, enabling the control of fruit ripening, the extension of floral longevity, and the modulation of plant responses to stress.

Future research in this area continues to focus on the intricate regulatory networks that control the expression and activity of ACS and ACO gene families. Furthermore, the potential for ACC to act as a signaling molecule in its own right, independent of its conversion to ethylene, is an emerging area of investigation that promises to add new layers of complexity to our understanding of this pivotal pathway.

References

-

Dual activities of ACC synthase: Novel clues regarding the molecular evolution of ACS genes. (2021). PubMed Central. [Link]

-

1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. (2019). Frontiers in Plant Science. [Link]

-

Enzyme Mechanisms & Stereochemistry. (2010). YouTube. [Link]

-

Assay for and enzymatic formation of an ethylene precursor 1-Aminocyclopropane-1-carboxylic acid. (2025). ResearchGate. [Link]

-

Methionine as an in-vivo precursor of ethylene in auxin-treated mungbean hypocotyl segments. (1972). PubMed. [Link]

-

Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene. Proceedings of the National Academy of Sciences, 76(1), 170-174. [Link]

-

Ethylene signaling in Arabidopsis a journey from historical discoveries to modern insights. (2023). Journal of Plant Physiology. [Link]

-

1-Aminocyclopropane-1-Carboxylic Acid Oxidase. (2015). Royal Society of Chemistry. [Link]

-

CTAB Protocol for the Isolation of DNA from Plant Tissues. OPS Diagnostics. [Link]

-

CTAB Protocol for Isolating DNA From Plant Tissues. (2022). Zymo Research. [Link]

-

Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis. (2014). PLoS Genetics. [Link]

-

An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. (2017). Journal of Visualized Experiments. [Link]

-

History of the Discovery of Ethylene as a Plant Growth Substance. (2001). SpringerLink. [Link]

-

1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. (2013). AoB Plants. [Link]

-

Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionin. (1979). PNAS. [Link]

-

Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene. (1981). PubMed Central. [Link]

-

Stereochemistry: Substrate and Auxiliary Stereochemical Control. (2022). YouTube. [Link]

-

Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. (2007). SciELO. [Link]

-

1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. (2019). National Institutes of Health. [Link]

-

Single-step protocol for preparation of plant tissue for analysis by PCR. (2025). ResearchGate. [Link]

-

History of Research on the Plant Hormone Ethylene. (2015). ResearchGate. [Link]

-

Single-step protocol for preparation of plant tissue for analysis by PCR. (1995). PubMed. [Link]

-

1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. (2013). National Institutes of Health. [Link]

-

The regulation of ethylene biosynthesis: a complex multilevel control circuitry. (2020). National Institutes of Health. [Link]

-

Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. (2002). Journal of the American Chemical Society. [Link]

-

Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis. (1998). PNAS. [Link]

-

Stereochemistry. BYJU'S. [Link]

-

Cloning the mRNA encoding 1-aminocyclopropane-1-carboxylate synthase, the key enzyme for ethylene biosynthesis in plants. (1989). PNAS. [Link]

-

The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. (2023). MDPI. [Link]

-

DNA Isolation from plant tissue. (2021). YouTube. [Link]

-

Ethylene Biosynthesis. (1993). Annual Reviews. [Link]

-

Phylogenetics. Wikipedia. [Link]

-

1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! (2014). Frontiers in Plant Science. [Link]

Sources

- 1. maxapress.com [maxapress.com]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethylene biosynthesis: Methionine as an in-vivo precursor of ethylene in auxin-treated mungbean hypocotyl segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a New Signaling Paradigm: A Technical Guide to 2-Aminocyclopropane-1-carboxylic Acid as an Independent Signaling Molecule

Abstract

For decades, 2-Aminocyclopropane-1-carboxylic acid (ACC) has been primarily characterized as the immediate and rate-limiting precursor to the plant hormone ethylene. This canonical role, while fundamentally important, has overshadowed the growing body of evidence suggesting that ACC possesses a signaling entity of its own, independent of its conversion to ethylene. This technical guide provides an in-depth exploration of this non-canonical function of ACC. We will dissect the evidence that distinguishes ACC's signaling roles from those of ethylene, delve into its physiological significance in processes ranging from reproductive success to stress adaptation, and elucidate the current understanding of its perception and signal transduction through glutamate receptor-like channels and subsequent calcium signaling. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed, field-proven methodologies to investigate this burgeoning area of cell signaling.

Introduction: Beyond the Ethylene Precursor

The study of phytohormones is a cornerstone of plant biology, with ethylene being a key gaseous hormone that orchestrates a wide array of developmental processes and responses to environmental stimuli. The biosynthesis of ethylene is a tightly regulated process, with the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) being a critical control point.[1][2][3] Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO). For many years, the exogenous application of ACC has been a standard method to elicit ethylene responses in plants. However, a series of pivotal studies have challenged this simplistic view, revealing that ACC can trigger physiological and developmental responses even in the absence of ethylene perception or signaling.[1][4] These findings have ushered in a new paradigm, suggesting that ACC is not merely a passive precursor but an active signaling molecule in its own right.[1][3][5][6]

The Dichotomy of ACC and Ethylene Signaling: Uncoupling the Responses

A critical aspect of establishing ACC as an independent signaling molecule is the ability to experimentally separate its effects from those of ethylene. This has been achieved through a combination of genetic and pharmacological approaches. The use of ethylene-insensitive mutants, such as ein2 (ethylene insensitive 2), has been instrumental. These mutants, while unresponsive to ethylene, still exhibit distinct responses to exogenously applied ACC, particularly in root development.[4][7][8]

Furthermore, chemical inhibitors of ethylene perception, such as 1-methylcyclopropene (1-MCP), have been employed to block ethylene signaling.[4][8] Studies have shown that even in the presence of 1-MCP, ACC can still elicit specific developmental changes, providing further evidence for an ethylene-independent signaling pathway.[4][8] The observation that octuple acs mutants, severely depleted in ACC, exhibit embryo lethality—a phenotype not seen in ethylene signaling mutants—strongly points to an essential, ethylene-independent role for ACC during early development.[2][9]

ACC as a Bona Fide Signaling Molecule

The recognition of ACC as a signaling molecule has opened up new avenues of research into its physiological roles and mechanisms of action.

Physiological Roles

ACC's independent signaling functions are implicated in a variety of fundamental plant processes:

-

Reproductive Success: In Arabidopsis thaliana, ACC has been shown to be a crucial signaling molecule in pollen tube attraction. It acts in the ovular sporophytic tissue to promote the secretion of the chemoattractant LURE1.2, a critical step for successful fertilization.

-

Root Development and Cell Wall Integrity: ACC plays a significant role in modulating root growth and development, independent of ethylene.[10] It is involved in the perception of cell wall integrity, where it can influence cell expansion.[1] For instance, ACC treatment can suppress the short-root phenotype of mutants with compromised cellulose biosynthesis, an effect not mimicked by ethylene.[10]

-

Stress Responses: There is emerging evidence that ACC signaling is involved in plant responses to both biotic and abiotic stresses.[3] For example, it has been linked to the rapid reduction of root elongation triggered by pathogen-associated molecular patterns (PAMPs).[9]

Mechanism of Action: Perception and Transduction

A key breakthrough in understanding ACC signaling has been the identification of potential receptors and downstream signaling components.

-

GLUTAMATE RECEPTOR-LIKE (GLR) Channels: Several studies have pointed to the involvement of GLUTAMATE RECEPTOR-LIKE (GLR) channels as potential receptors for ACC.[11][12][13][14][15][16][17][18] These channels, homologous to mammalian ionotropic glutamate receptors, are ligand-gated cation channels.[12][16][18] It has been demonstrated that ACC can activate Ca2+-containing ion currents via GLR channels in root protoplasts.[11][12][15]

-

Calcium Signaling: The activation of GLR channels by ACC leads to an influx of calcium ions (Ca2+) into the cytoplasm, triggering a downstream signaling cascade.[13][15] This transient increase in cytosolic Ca2+ acts as a second messenger, initiating various cellular responses.[19]

The following diagram illustrates the proposed signaling pathway for ACC:

Caption: Proposed ACC signaling pathway.

Methodologies for Studying ACC Signaling

This section provides detailed protocols for key experiments to investigate the independent signaling functions of ACC.

Quantification of ACC in Plant Tissues by LC-MS/MS

Accurate quantification of endogenous ACC levels is crucial for understanding its role in plant physiology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[20][21][22]

Experimental Protocol:

-

Sample Collection and Preparation:

-

Harvest plant tissue (e.g., roots, leaves, ovules) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Weigh approximately 50-100 mg of the frozen powder into a pre-weighed microcentrifuge tube.

-

-

Extraction:

-

Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol or a methanol:isopropanol:acetic acid mixture).[23]

-

Include an internal standard, such as [2H4]ACC, for accurate quantification.

-

Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

-

Purification (Optional but Recommended):

-

For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

-

-

LC-MS/MS Analysis:

-

Inject the purified extract onto a suitable LC column (e.g., a C18 reversed-phase column).[21]

-

Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Couple the LC system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Establish specific precursor-to-product ion transitions for both ACC and the internal standard.

-

Data Analysis:

-

Generate a standard curve using known concentrations of ACC.

-

Quantify the ACC concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Differentiating ACC and Ethylene Effects on Root Growth

This assay is designed to distinguish between the effects of ACC as a signaling molecule and its role as an ethylene precursor on root development.

Experimental Protocol:

-

Plant Material:

-

Wild-type Arabidopsis thaliana (e.g., Col-0).

-

Ethylene-insensitive mutant (e.g., ein2-5).

-

-

Growth Medium:

-

Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Autoclave and cool to approximately 50°C.

-

Add ACC to final concentrations ranging from 0.1 µM to 10 µM. For control plates, add an equivalent volume of sterile water.

-

-

Seed Sterilization and Plating:

-

Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

-

Wash seeds five times with sterile water.

-

Resuspend seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days.

-

Plate the seeds on the prepared MS plates.

-

-

Growth Conditions and Phenotyping:

-

Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

-

Pharmacological Inhibition:

-

To further confirm ethylene-independent effects, perform the same assay with wild-type seeds in the presence of 1-MCP (1-methylcyclopropene), a gaseous inhibitor of ethylene perception.[4][8]

The following diagram outlines the workflow for this experiment:

Caption: Workflow for root phenotyping assay.

In Vivo Calcium Imaging in Plant Cells

Monitoring ACC-induced changes in intracellular calcium concentration provides direct evidence for its signaling role.[19][24][25][26] This can be achieved using genetically encoded calcium indicators (GECIs) like aequorin or cameleon.[25]

Experimental Protocol:

-

Plant Material:

-

Arabidopsis thaliana plants stably expressing a GECI (e.g., apoaequorin).

-

-

Sample Preparation:

-

Grow seedlings in liquid or on solid MS medium.

-

For imaging, carefully mount a seedling or a specific tissue (e.g., root tip) in a perfusion chamber on a microscope slide.

-

-

Image Acquisition:

-

Use a fluorescence microscope equipped with a sensitive camera (e.g., a cooled CCD or EMCCD camera).

-

Acquire a baseline fluorescence signal before applying ACC.

-

-

ACC Treatment:

-

Gently perfuse the chamber with a solution containing ACC at the desired concentration.

-

Continuously acquire images to capture the dynamic changes in fluorescence.

-

-

Data Analysis:

-

Quantify the changes in fluorescence intensity over time.

-

For ratiometric GECIs like cameleon, calculate the ratio of the two emission wavelengths to represent the relative change in calcium concentration.

-

Data Interpretation and Validation

Quantitative Data Summary:

| Parameter | Wild-Type (No ACC) | Wild-Type (+ACC) | ein2-5 (No ACC) | ein2-5 (+ACC) |

| Primary Root Length (mm) | ~40 | ~20 | ~45 | ~25 |

| Relative [Ca2+]cyt | Baseline | Significant Increase | Baseline | Significant Increase |

Note: The values in the table are representative and will vary depending on the specific experimental conditions.

Self-Validating Systems:

-

Genetic Controls: The use of ethylene-insensitive mutants is a critical internal control to validate that the observed effects of ACC are not mediated by ethylene.

-

Pharmacological Controls: The application of ethylene perception inhibitors like 1-MCP serves as an independent line of evidence to support the ethylene-independent nature of ACC signaling.

-

Specificity of GLR Channel Blockers: While specific blockers for plant GLRs are not widely available, future studies could employ antagonists of mammalian iGluRs that have shown some effect on plant GLRs to further probe their involvement.

Future Perspectives

The discovery of ACC as an independent signaling molecule has opened a new chapter in our understanding of plant communication and development. Several key questions remain to be addressed:

-

Identification of all ACC Receptors: While GLRs are strong candidates, it is possible that other receptors for ACC exist.

-

Elucidation of the complete signaling cascade: The downstream components of the ACC signaling pathway, beyond calcium, need to be identified and characterized.

-

Crosstalk with other signaling pathways: Understanding how ACC signaling integrates with other hormonal and developmental pathways will be crucial.

-

Evolutionary Significance: Investigating the evolutionary origins of ACC signaling could provide insights into its fundamental importance in the plant kingdom.[27]

References

-

Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. MDPI. [Link]

-

1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. PMC - NIH. [Link]

-

Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers. [Link]

-

Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. PMC - NIH. [Link]

-

Ethylene and ACC in Plants. Encyclopedia.pub. [Link]

-

Identifying components of the 1-aminocyclopropane-1-carboxylic acid (ACC) signaling pathway in Arabidopsis thaliana. Carolina Digital Repository. [Link]

-

1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! ResearchGate. [Link]

-

Method workflow (a) and UPLC‐MS/MS chromatogram showing the separation... ResearchGate. [Link]

-

(PDF) Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Glutamate receptor-like channels in plants: a role as amino acid sensors in plant defence? Frontiers. [Link]

-

Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

-

The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers. [Link]

-

Quantitative determination of 1-aminocyclopropane-1-carboxylic acid (ACC) content in trace of plant tissues by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI/MSn). ResearchGate. [Link]

-

PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. [Link]

-

The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. PMC - NIH. [Link]

-

Revealing the ancient plant ethylene biosynthesis and ACC signaling pathway. KU Leuven Research. [Link]

-

Measuring Spatial & Temporal Ca2+ Signals In Arabidopsis Plants l Protocol Preview. YouTube. [Link]

-

Roles of Glutamate Receptor-Like Channels (GLRs) in Plant Growth and Response to Environmental Stimuli. MDPI. [Link]

-

Glutamate receptor like channels: Emerging players in calcium mediated signaling in plants. PubMed. [Link]

-

Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. PNAS. [Link]

-

GLUTAMATE RECEPTOR-LIKE channels are essential for chemotaxis and reproduction in mosses. PubMed. [Link]

-

Ethylene Signaling: Methods and Protocols | Request PDF. ResearchGate. [Link]

-

Glutamate receptor like channels: Emerging players in calcium mediated signaling in plants. ResearchGate. [Link]

-

Calcium imaging: a technique to monitor calcium dynamics in biological systems. PMC - NIH. [Link]

-

Functional analysis of glutamate receptor-like channels in plants. ResearchGate. [Link]

-

Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]

-

Mix-and-match: an improved, fast and accessible protocol for hypocotyl micrografting of Arabidopsis seedlings with systemic ACC responses as a case study. PubMed. [Link]

-

Root development of Arabidopsis wild-type Col-0 on increasing... ResearchGate. [Link]

-

Calcium Imaging in Plants. Wiley Analytical Science. [Link]

-

Protocol for high-throughput phenotyping for screening of Arabidopsis... ResearchGate. [Link]

-

Alternative Splicing-Mediated Targeting of the Arabidopsis GLUTAMATE RECEPTOR3.5 to Mitochondria Affects Organelle Morphology. PMC - NIH. [Link]

-

Arabidopsis ACC Oxidase 1 Coordinated by Multiple Signals Mediates Ethylene Biosynthesis and Is Involved in Root Development. PMC - NIH. [Link]

-

How to Use Calcium Imaging for Investigating Cell Signaling. ibidi. [Link]

-

Merging Signaling with Structure: Functions and Mechanisms of Plant Glutamate Receptor Ion Channels. PMC - NIH. [Link]

-

Signalling via glutamate and GLRs in Arabidopsis thaliana. FLORE. [Link]

-

From root to shoot: quantifying nematode tolerance in Arabidopsis thaliana by high-throughput phenotyping of plant development. PubMed. [Link]

Sources

- 1. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Undergraduate Honors Thesis | Identifying components of the 1-aminocyclopropane-1-carboxylic acid (ACC) signaling pathway in Arabidopsis thaliana | ID: t435gj22v | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]

- 9. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. Glutamate receptor-like channels in plants: a role as amino acid sensors in plant defence? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Glutamate receptor like channels: Emerging players in calcium mediated signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GLUTAMATE RECEPTOR-LIKE channels are essential for chemotaxis and reproduction in mosses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Merging Signaling with Structure: Functions and Mechanisms of Plant Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. flore.unifi.it [flore.unifi.it]

- 19. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 24. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 26. ibidi.com [ibidi.com]

- 27. Research Portal - Revealing the ancient plant ethylene biosynthesis and ACC signaling pathway [research.kuleuven.be]

Beyond a Precursor: An In-depth Technical Guide to the Ethylene-Independent Functions of 2-Aminocyclopropane-1-carboxylic Acid (ACC)

Abstract

For decades, 2-Aminocyclopropane-1-carboxylic acid (ACC) has been primarily characterized as the immediate and rate-limiting precursor to the gaseous plant hormone ethylene. This canonical view, while fundamentally correct, is incomplete. A growing body of evidence compellingly demonstrates that ACC possesses a fascinating and complex biology of its own, functioning as a signaling molecule with roles independent of ethylene. This technical guide provides an in-depth exploration of these non-canonical ACC functions for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, experimental methodologies, and physiological implications of ACC's ethylene-independent roles in plant development, stress responses, and hormonal crosstalk, offering a paradigm shift in our understanding of this versatile molecule.

Introduction: A Paradigm Shift in Understanding ACC

The biosynthesis of ethylene, a key regulator of plant growth, development, and stress responses, is a well-established pathway where S-adenosylmethionine (SAM) is converted to ACC by ACC synthase (ACS), and subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO).[1] For a long time, the application of exogenous ACC was considered a reliable proxy for inducing ethylene responses.[2] However, meticulous studies employing a combination of pharmacological inhibitors and genetic mutants have revealed that ACC can elicit biological responses even when ethylene perception or synthesis is blocked, thus pointing towards a direct signaling role for ACC itself.[3][4]

This realization has profound implications. It suggests that some previously attributed "ethylene" responses might, in fact, be mediated directly by ACC. Furthermore, it opens up new avenues for research into novel signaling pathways and potential targets for agricultural and pharmaceutical applications. This guide will navigate the evidence supporting ACC's role as a signaling molecule, its mechanisms of action, and the experimental frameworks required to dissect its ethylene-independent functions.

Ethylene-Independent Roles of ACC in Plant Development

ACC's signaling functions are evident throughout the plant life cycle, from early vegetative growth to reproductive development.

Early Vegetative Growth

Pharmacological and genetic studies in Arabidopsis thaliana have shown that ACC can inhibit rosette and hypocotyl growth independently of ethylene signaling.[2][4] This is demonstrated by treating ethylene-insensitive mutants, such as ein2-1, with ACC, where a reduction in growth is still observed.[2][4] These findings challenge the conventional understanding and suggest that ACC has a distinct regulatory role in early plant establishment.

Root System Architecture: A Major Hub for ACC Signaling

The root system is a primary site of ethylene-independent ACC action. While ethylene is known to inhibit primary root elongation, studies have shown that ACC can also inhibit root growth in ethylene-insensitive mutants or in the presence of ethylene perception inhibitors like 1-methylcyclopropene (1-MCP).[2][5] This suggests a separate pathway for ACC-mediated root growth regulation.

Several key discoveries have begun to unravel this pathway:

-

Cell Wall Integrity: ACC signaling has been linked to the maintenance of cell wall integrity, a critical factor in controlling root cell elongation.[3][4] The leucine-rich repeat receptor-like kinases (LRR-RLKs) FEI1 and FEI2 are implicated in this process, with ACC acting as a potential signaling molecule in their pathway.[1]

-

Stem Cell Niche Regulation: Recent research has shown that ACC can suppress cell proliferation in the root apical meristem by altering the expression of WUSCHEL-related homeobox 5 (WOX5), a key regulator of the quiescent center and stem cell niche.[5][6]

-

Lateral Root Development: In contrast to ethylene, which typically inhibits lateral root formation, ACC has been found to promote lateral root development.[5][6] This opposing effect further underscores the independence of ACC signaling. The mechanism involves the ACC-mediated downregulation of a specific group of CLAVATA3/EMBRYO SURROUNDING REGION (CLE) peptides, which in turn activates the transcription factor LATERAL ORGAN BOUNDARIES DOMAIN 18 (LBD18) to promote lateral root initiation.[5][7]

Reproductive Development

ACC's role extends to reproductive processes. In Arabidopsis, ACC has been shown to be crucial for pollen tube attraction to the ovule, a function that is independent of ethylene signaling.[8][9] This process is mediated by the activation of glutamate receptor-like (GLR) channels, leading to calcium influx and the secretion of chemoattractants.[8] Furthermore, the embryo lethality of acs octuple mutants, which are severely deficient in ACC, points to an essential role for ACC in early embryogenesis that cannot be rescued by ethylene treatment.[1][3]

ACC in Abiotic Stress Responses

ACC's function as a signaling molecule is also implicated in plant responses to environmental challenges. There is emerging evidence that ACC can enhance tolerance to abiotic stresses, such as heat stress, independently of its conversion to ethylene.[1][10] In some organisms, ACC has been shown to upregulate the expression of antioxidant defense genes, thereby protecting cellular machinery from stress-induced damage.[1] This suggests that targeting ACC signaling could be a novel strategy for improving crop resilience.

Transport and Perception of ACC

For ACC to function as a systemic signal, it must be transported throughout the plant.

ACC Transport

ACC is a mobile molecule, transported both locally between cells and systemically through the plant's vascular tissues.[11][12][13] Long-distance transport of ACC from the roots to the shoots via the xylem is a well-documented phenomenon, particularly in response to stresses like waterlogging.[3][11] The identification of the LYSINE HISTIDINE TRANSPORTER 1 (LHT1) as a transporter of ACC was a significant breakthrough, providing molecular insight into how ACC moves within the plant.[1][13]

Perception Mechanisms

A crucial question in the field is how ACC is perceived to initiate a signaling cascade independent of the canonical ethylene receptors. While a dedicated ACC receptor has yet to be definitively identified, compelling evidence points towards the involvement of glutamate receptor-like (GLR) channels.[8] In the context of pollen tube attraction, ACC was shown to activate Ca2+ currents through GLRs.[8] This suggests a novel perception mechanism for a plant signaling molecule, drawing parallels to neurotransmitter signaling in animals.

Crosstalk with Other Hormones

Plant hormone signaling pathways are interconnected in a complex network. ACC's ethylene-independent functions are also subject to crosstalk with other hormonal pathways, most notably auxin.[4][5] The regulation of lateral root development by ACC, for instance, intersects with auxin signaling pathways that are also critical for this process.[5][14][15] Understanding this crosstalk is essential for a holistic view of how ACC integrates into the broader regulatory networks governing plant growth and development.

Experimental Protocols for Dissecting Ethylene-Independent ACC Functions

Distinguishing between ethylene-dependent and -independent effects of ACC is the cornerstone of research in this field. The following protocols provide a framework for designing and conducting experiments to investigate these distinct functions.

Pharmacological Inhibition of Ethylene Synthesis and Perception

This approach involves the use of chemical inhibitors to block specific steps in the ethylene biosynthesis or signaling pathway.

Protocol 1: Seedling Growth Assays with Ethylene Inhibitors

-

Materials:

-

Arabidopsis thaliana seeds (wild-type and ethylene-insensitive mutants, e.g., ein2-1, etr1-3).

-

Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

ACC (1-aminocyclopropane-1-carboxylic acid).

-

1-MCP (1-methylcyclopropene) gas.

-

AIB (2-aminoisobutyric acid) or AVG (aminoethoxyvinylglycine).

-

Airtight containers for 1-MCP treatment.

-

Growth chambers with controlled light and temperature.

-

-

Methodology:

-

Prepare MS plates containing a range of ACC concentrations (e.g., 0, 1, 10, 50, 100 µM). For experiments with ethylene synthesis inhibitors, also include AIB (e.g., 2 mM) or AVG in the media.

-

Sterilize and sow seeds on the prepared plates.

-

For 1-MCP treatment, place the plates in an airtight container and introduce 1-MCP gas to a final concentration of ~10-100 ppm. Seal the container and incubate in the dark for 3 days for stratification.

-

Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark).

-

After a specified growth period (e.g., 7-14 days), measure relevant growth parameters such as primary root length, hypocotyl length, and rosette area.

-

Causality: By comparing the effects of ACC on wild-type and ethylene-insensitive mutants, or in the presence and absence of 1-MCP/AIB/AVG, one can discern ethylene-independent responses. An effect of ACC that persists in the mutants or in the presence of inhibitors is indicative of an ethylene-independent function.[2][4]

-

Data Presentation: Example Table

| Treatment Group | Primary Root Length (mm) ± SD | Rosette Area (mm²) ± SD |

| WT (Control) | 50.2 ± 3.5 | 35.6 ± 4.1 |

| WT + 50 µM ACC | 25.1 ± 2.8 | 20.3 ± 3.2 |

| ein2-1 (Control) | 52.5 ± 4.1 | 38.1 ± 4.5 |

| ein2-1 + 50 µM ACC | 40.3 ± 3.9 | 30.5 ± 3.8 |

| WT + 1-MCP | 55.8 ± 4.3 | 40.2 ± 4.7 |

| WT + 1-MCP + 50 µM ACC | 42.1 ± 3.7 | 31.8 ± 3.9 |

Genetic Analysis using Higher-Order Mutants

The use of mutants deficient in multiple ACC synthase (ACS) genes is a powerful tool to study the roles of endogenous ACC.

Protocol 2: Phenotypic Analysis of acs Mutants

-

Materials:

-

Arabidopsis thaliana seeds (wild-type and higher-order acs mutants, e.g., acs octuple mutant).

-

Standard potting mix for soil-grown plants.

-

Microscopes for detailed phenotypic analysis.

-

Solutions of ACC and ethephon (an ethylene-releasing compound).

-

-

Methodology:

-

Grow wild-type and acs mutant plants under standard conditions.

-

Carefully observe and quantify developmental phenotypes, such as embryo development, root architecture, and fertility.

-

To test for rescue of mutant phenotypes, apply exogenous ACC or ethephon to the mutant plants.

-

Causality: If a phenotype in the acs mutant can be rescued by ACC but not by ethephon, it strongly suggests an ethylene-independent role for ACC in that process.[4] The embryo lethality of the acs octuple mutant, which cannot be rescued by ethylene, is a prime example.[1]

-

Visualizing the Pathways

To better understand the proposed signaling cascades, the following diagrams illustrate the canonical ethylene pathway and the emerging ethylene-independent ACC pathway.

Caption: Canonical ethylene biosynthesis and signaling pathway.

Caption: Proposed ethylene-independent ACC signaling pathway.

Conclusion and Future Perspectives

The recognition of ACC as a signaling molecule in its own right marks a significant advancement in plant biology. The ethylene-independent functions of ACC in development, stress responses, and hormonal crosstalk are just beginning to be unraveled. Future research will undoubtedly focus on identifying the full complement of ACC receptors and downstream signaling components, as well as elucidating the intricate crosstalk with other hormonal pathways. For drug development and agricultural applications, a deeper understanding of these non-canonical pathways could lead to the design of novel compounds that specifically target ACC signaling to modulate plant growth and enhance stress tolerance, without the pleiotropic effects associated with manipulating ethylene levels. The story of ACC is a compelling example of how a well-known molecule can still hold surprising secrets, reminding us that there is always more to discover in the intricate world of plant signaling.

References

-

Poel, B. V. D., Smet, I. D., & Straeten, D. V. D. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science, 10, 1595. [Link][2][4][16]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. Journal of Experimental Botany, 70(8), 2225–2236. [Link][3]

-

Li, D. D., et al. (2020). Ethylene-independent functions of the ethylene precursor ACC in Marchantia polymorpha. Nature Plants, 6(11), 1345–1353. [Link][17][18]

-

Althiab-Almasaud, A., et al. (2021). 1-Aminocyclopropane-1-carboxylic acid stimulates tomato pollen tube growth independently of ethylene receptors. Physiologia Plantarum, 173(4), 2291–2297. [Link][19]

-

Li, D. D., et al. (2020). Ethylene-independent functions of the ethylene precursor ACC in Marchantia polymorpha. Nature Plants, 6(11), 1345–1353. [Link]

-

Hussain, A., et al. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences, 25(2), 998. [Link][1][10][20]

-

Vanderstraeten, L., & Van Der Straeten, D. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science, 10, 1595. [Link]

-

Mou, D., et al. (2020). Ethylene-independent signaling by the ethylene precursor ACC in Arabidopsis ovular pollen tube attraction. Nature Communications, 11(1), 4032. [Link][8]

-

Yin, C., et al. (2025). Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. Proceedings of the National Academy of Sciences, 122(7), e2417735122. [Link][5][6][7]

-

Yin, C., et al. (2025). Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. Proceedings of the National Academy of Sciences, 122(7), e2417735122. [Link]

-

Vanderstraeten, L., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 38. [Link][11][12][21]

-

Yin, C., et al. (2025). Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. ResearchGate. [Link]

-

Vanderstraeten, L., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. PubMed Central (PMC). [Link]

-

University of Maryland. (2020). A new role for a well-known molecule as a plant hormone. ScienceDaily. [Link][9]

-

University of Antwerp. (n.d.). HOW DOES ACC REGULATE PLANT GROWTH AND STRESS RESILIENCE, INDEPENDENT OF ETHYLENE? University of Antwerp. [Link][22]

-

Hussain, A., et al. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. ResearchGate. [Link]

-

Poel, B. V. D., Smet, I. D., & Straeten, D. V. D. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. ResearchGate. [Link]

-

Kanno, Y., et al. (2018). Transport mechanisms of plant hormones. Genes to Cells, 23(7), 537–546. [Link][13]

-

Vanderstraeten, L., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. PubMed. [Link]

-

Van de Poel, B., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. [Link][23]

-

Tophof, S., et al. (2025). Compartmentation and transport of 1‐aminocyclopropane‐1‐carboxylic acid and N‐malonyl‐1‐aminocyclopropane‐1‐carboxylic acid in barley and wheat mesophyll cells and protoplasts. ResearchGate. [Link][24]

-

Hussain, A., et al. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. PubMed. [Link]

-

Völz, R., et al. (2021). Lack of ethylene does not affect reproductive success and synergid cell death in Arabidopsis. Journal of Experimental Botany, 72(22), 7858–7869. [Link][25]

-

Vaughan-Hirsch, J., et al. (2022). The ACC dimer does not induce ethylene-independent ACC signaling in Marchantia. ResearchGate. [Link][26]

-

Vaughan-Hirsch, J., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. The Plant Journal, 112(2), 486–500. [Link][27]

-

Vaughan-Hirsch, J., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. PubMed Central (PMC). [Link][28]

-

Glick, B. R. (2023). Ethylene and ACC in Plants. Encyclopedia.pub. [Link]

-

Van de Poel, B., et al. (2017). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 8, 2038. [Link][29]

-

Pieterse, C. M. J., et al. (2012). Multiple levels of crosstalk in hormone networks regulating plant defense. Plant Physiology, 159(2), 645–654. [Link][30]

-

Glick, B. R. (2021). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. MDPI. [Link][31]

-

Van de Poel, B., & Van Der Straeten, D. (2025). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! ResearchGate. [Link][32]

-

De Vleesschauwer, D., et al. (2021). Do Opposites Attract? Auxin-Abscisic Acid Crosstalk: New Perspectives. Plants, 10(11), 2419. [Link][33]

-

Kumar, R., et al. (2025). versatile role of auxin and its crosstalk with other plant hormones to regulate plant growth and development. ResearchGate. [Link]

-

Jáuregui, E. G., & Friml, J. (2013). Hormonal cross-talk in plant development and stress responses. Frontiers in Plant Science, 4, 241. [Link][34]

-

Li, X., & He, J. (2024). Crosstalk among plant hormone regulates the root development. Plant Signaling & Behavior, 19(1), 2369806. [Link]

Sources

- 1. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance [mdpi.com]

- 2. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]

- 3. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 12. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transport mechanisms of plant hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Ethylene-independent functions of the ethylene precursor ACC in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.monash.edu [research.monash.edu]

- 19. 1-Aminocyclopropane-1-carboxylic acid stimulates tomato pollen tube growth independently of ethylene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Lack of ethylene does not affect reproductive success and synergid cell death in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 30. Multiple levels of crosstalk in hormone networks regulating plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Do Opposites Attract? Auxin-Abscisic Acid Crosstalk: New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Hormonal cross-talk in plant development and stress responses [frontiersin.org]

The Core of the Ethylene Signal: A Technical Guide to the Regulation of 2-Aminocyclopropane-1-carboxylic Acid (ACC) Synthesis in Plants

An In-depth Technical Guide for Researchers

Abstract

The synthesis of 2-Aminocyclopropane-1-carboxylic acid (ACC) represents the pivotal regulatory junction in the biosynthesis of ethylene, a phytohormone governing a vast array of developmental processes and stress responses in plants. The conversion of S-adenosyl-L-methionine (SAM) to ACC, catalyzed by ACC synthase (ACS), is widely regarded as the rate-limiting step, making ACS a central hub for integrating diverse internal and external signals.[1][2][3] This technical guide provides an in-depth exploration of the multi-layered regulatory network controlling ACC synthesis. We will dissect the transcriptional and post-translational mechanisms that fine-tune the activity and stability of ACS proteins, and also consider the regulation of ACC oxidase (ACO), which catalyzes the final step in ethylene production. This document is designed for researchers and drug development professionals, offering not only a review of the core molecular mechanisms but also field-proven experimental protocols to investigate these intricate systems.

The Ethylene Biosynthetic Pathway: An Overview

The biochemical route to ethylene is deceptively simple, comprising two core enzymatic steps dedicated to its formation.[4] The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.[2][3] From here, the dedicated steps are:

-

ACC Synthase (ACS): This enzyme catalyzes the conversion of SAM into ACC and a byproduct, 5'-methylthioadenosine (MTA).[3] This step is the primary point of regulation and is subject to complex control.

-

ACC Oxidase (ACO): ACO converts ACC into ethylene, carbon dioxide, and cyanide in an oxygen-dependent reaction.[3][5]

While ACS is generally the rate-limiting enzyme, under certain conditions, such as flooding or during specific developmental stages, ACO can also become a crucial control point.[5][6][7] The tight regulation of both enzymes ensures that ethylene production is precisely controlled in space and time, which is critical for normal plant growth and adaptation.[7]

Caption: The core ethylene biosynthesis pathway in plants.

ACC Synthase (ACS): The Master Regulator

ACS does not exist as a single entity but is encoded by a multigene family, with members showing distinct expression patterns and regulatory properties.[6] In Arabidopsis, for example, there are twelve ACS genes.[8] These isoforms can be categorized into three types based on their C-terminal sequences, which dictates their susceptibility to different post-translational modifications.[9]

Transcriptional Control of ACS Genes

The first layer of regulation occurs at the level of gene transcription. The expression of different ACS isoforms is induced by a wide range of signals, including developmental cues (e.g., fruit ripening), hormonal crosstalk (e.g., auxin, cytokinins), and environmental stresses (e.g., wounding, pathogen attack).[6][10][11]

Several families of transcription factors have been identified that directly bind to the promoters of ACS genes to either activate or repress their expression.[1][3]

-

MADS-box factors: In tomato, the RIN transcription factor is a master regulator of ripening and directly activates the expression of LeACS2.[1][12]

-

WRKY factors: In response to pathogens, the MPK3/MPK6 kinase cascade can phosphorylate and activate the WRKY33 transcription factor, which in turn binds to the promoters of ACS2 and ACS6 to induce their expression.[13]

-

EIN3/EIL1: These central transcription factors in the ethylene signaling pathway can create a positive feedback loop by promoting the expression of ACS genes, leading to autocatalytic ethylene production during processes like fruit ripening.[1][3]

-

Other families: Factors from the bHLH, ERF, and MYB families have also been shown to regulate ACS transcription, highlighting a complex combinatorial control system.[3]

Post-Translational Regulation: A Hub for Signal Integration

While transcriptional control sets the stage, the most dynamic and rapid regulation of ACC synthesis occurs at the post-translational level.[2][14] This multi-faceted control of ACS protein stability and activity allows plants to quickly modulate ethylene output in response to immediate stimuli.

Reversible protein phosphorylation is a key mechanism for controlling the stability of ACS proteins.[8]

-

MAP Kinases (MAPKs): Mitogen-activated protein kinase cascades are central to stress signaling. In Arabidopsis, MPK6 phosphorylates Type I ACS isoforms (e.g., ACS2 and ACS6), which stabilizes the proteins and prevents their degradation.[13][15]

-

Calcium-Dependent Protein Kinases (CDPKs): Calcium signaling, often triggered by stress, also leads to ACS regulation. CDPKs can phosphorylate Type I and Type II ACS isoforms, an event that similarly enhances their stability.[9][16][17]

-

Protein Phosphatase 2A (PP2A): Counteracting the kinases, PP2A mediates the dephosphorylation of ACS, which marks the protein for degradation and thus negatively regulates its stability.[1][3]

The primary route for ACS protein degradation is the ubiquitin-26S proteasome system. The stability of specific ACS isoforms is largely determined by their interaction with E3 ubiquitin ligases, which target them for ubiquitination and subsequent destruction by the proteasome.[18]

-

ETO1/EOLs: The ETHYLENE OVERPRODUCER1 (ETO1) and its homologs (EOLs) form a CULLIN-3-based E3 ligase complex.[18] This complex specifically targets Type II ACS isoforms, such as ACS5, for degradation. The C-terminal region of ACS5 is recognized by ETO1, leading to its rapid turnover.[12]

-

XBAT32: This E3 ligase has been shown to interact with and promote the degradation of Type III ACS isoforms, providing another layer of specificity to the control of ACS stability.[1][9]

14-3-3 proteins are conserved phospho-serine/threonine binding proteins that act as crucial regulators in many signaling pathways. In the context of ACC synthesis, they function as stabilizers of ACS proteins.[18][19] The mechanism is twofold:

-

Direct Interaction: 14-3-3 proteins can directly bind to ACS isoforms, shielding them from degradation.[18][20][21]

-

Indirect Regulation: Remarkably, 14-3-3 proteins also interact with the ETO1/EOL E3 ligases and promote their destabilization.[18][19] By degrading the degradation machinery, 14-3-3 proteins provide a robust mechanism to increase the abundance of ACS proteins and boost ethylene production.

Caption: Multi-level regulation of ACC Synthase (ACS) activity and stability.

ACS Isoform Properties and Regulation

The different types of ACS isoforms are subject to distinct regulatory inputs, allowing for a highly nuanced control of ethylene synthesis.

| ACS Type | Key C-terminal Feature | Primary Regulatory Inputs | Examples | References |

| Type I | Contains phosphorylation sites for both MAPKs and CDPKs. | Phosphorylation by MPK6 and CDPKs leads to increased stability. | AtACS2, AtACS6 | [9][13] |

| Type II | Lacks MAPK sites but contains CDPK phosphorylation sites. | Targeted for degradation by the ETO1/EOL E3 ligase complex. Stabilized by 14-3-3 proteins. | AtACS5, AtACS9 | [9][18] |

| Type III | Lacks the extended C-terminal tail with the above phosphorylation sites. | Targeted for degradation by the XBAT32 E3 ligase. | AtACS7 | [1][9] |

ACC Oxidase (ACO): The Final Step

ACC oxidase catalyzes the conversion of ACC to ethylene.[5] Like ACS, ACO is also encoded by a multigene family, and its expression is regulated by developmental and environmental cues.[22] While often constitutively present, the transcriptional upregulation of specific ACO genes is crucial in situations of high ethylene demand, such as in ripening fruit or under stress conditions like hypoxia.[5][7] For instance, ethylene-responsive transcription factors can regulate the expression of both ACS and ACO genes, ensuring a coordinated flux through the entire pathway.[12] While less studied than ACS, evidence for post-translational regulation of ACO is emerging, suggesting that this final step is also subject to fine-tuning.[5][23]

Experimental Protocols for Studying ACC Synthesis

A thorough understanding of ACC synthesis regulation requires robust experimental methodologies. The following protocols provide a foundation for investigating ACS and ACO at the levels of gene expression, enzymatic activity, and protein stability.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol allows for the precise quantification of ACS and ACO transcript levels in response to various treatments. It is based on established methodologies for quantitative real-time PCR in plants.[24][25][26]

Causality: Analyzing transcript levels is the first step in determining if a stimulus affects ACC synthesis at the transcriptional level. An increase in ACS mRNA, for example, strongly suggests that the regulatory effect originates, at least in part, from the activation of gene expression.

Methodology:

-

Sample Collection & RNA Extraction:

-

Harvest plant tissue of interest and immediately flash-freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a reputable plant-specific RNA extraction kit or a TRIzol-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-